molecular formula C14H18INO2 B294918 2-(1-piperidinyl)ethyl 2-iodobenzoate

2-(1-piperidinyl)ethyl 2-iodobenzoate

Cat. No.: B294918
M. Wt: 359.2 g/mol
InChI Key: VYAVTUFZLOBGIN-UHFFFAOYSA-N
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Description

2-(1-Piperidinyl)ethyl 2-iodobenzoate (molecular formula: C₁₄H₁₈INO₂, molar mass: 359.20 g/mol) is an ester derivative comprising a piperidinylethyl group linked to a 2-iodobenzoate moiety .

Properties

Molecular Formula

C14H18INO2

Molecular Weight

359.2 g/mol

IUPAC Name

2-piperidin-1-ylethyl 2-iodobenzoate

InChI

InChI=1S/C14H18INO2/c15-13-7-3-2-6-12(13)14(17)18-11-10-16-8-4-1-5-9-16/h2-3,6-7H,1,4-5,8-11H2

InChI Key

VYAVTUFZLOBGIN-UHFFFAOYSA-N

SMILES

C1CCN(CC1)CCOC(=O)C2=CC=CC=C2I

Canonical SMILES

C1CCN(CC1)CCOC(=O)C2=CC=CC=C2I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-piperidinyl)ethyl 2-iodobenzoate typically involves the esterification of 2-iodobenzoic acid with 2-(piperidin-1-yl)ethanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane for several hours .

Industrial Production Methods

The scalability of the reaction would depend on optimizing these conditions to suit industrial requirements .

Chemical Reactions Analysis

Types of Reactions

2-(1-piperidinyl)ethyl 2-iodobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(1-piperidinyl)ethyl 2-iodobenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1-piperidinyl)ethyl 2-iodobenzoate is not fully understood. its biological effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The piperidine moiety is known to interact with various biological targets, potentially modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 2-Iodobenzoate

  • Molecular Formula : C₉H₉IO₂
  • Molar Mass : 276.07 g/mol
  • Key Differences: Replaces the piperidinylethyl group with a simple ethyl ester. Lower molecular weight and reduced polarity compared to the target compound. Physical Properties: Boiling point (275.6°C), vapor pressure (0.00505 mmHg at 25°C), and density (1.664 g/cm³) are documented . Applications: Primarily used in organic synthesis, such as alkynylation reactions (e.g., as a precursor in radical-based transformations) .

2-(4-Methoxyphenyl)-4-phenylbut-3-yn-1-yl 2-Iodobenzoate

  • Molecular Formula: Not explicitly stated, but structurally distinct due to a methoxyphenyl-alkynyl chain .
  • Key Differences :
    • Retains the 2-iodobenzoate group but incorporates a bulky alkynyl side chain instead of the piperidinylethyl group.
    • Applications : Demonstrated in substrate-controlled C–H or C–C alkynylation reactions, emphasizing its role in generating aryl radical cations .

Piperidine-Containing Analogues

  • Halopemide (HLP) and FIPI :
    • Structure : Benzimidazolone or indole carboxamide groups attached to a piperidinylethyl chain .
    • Key Differences : Target phospholipase D (PLD) enzymes, unlike the iodobenzoate ester. The benzimidazolone/indole moieties enable specific enzyme inhibition, suggesting divergent biochemical applications compared to the target compound .
  • LY310762: Structure: 4-Fluorobenzoyl-piperidine linked to an indole-2-one . Safety data (as a hydrochloride salt) indicate industrial handling considerations .

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